molecular formula C10H14O B7784136 (Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE

(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE

Cat. No.: B7784136
M. Wt: 150.22 g/mol
InChI Key: ZKHBGDROTQQDIO-SREVYHEPSA-N
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Description

(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE typically involves the reaction of cyclopropylmethyl ketone with a suitable base to form the enolate, followed by an aldol condensation with another molecule of cyclopropylmethyl ketone. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired (2Z) isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE involves its interaction with various molecular targets, primarily through its reactive carbonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved often include nucleophilic addition and substitution reactions, which are fundamental in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2,4-diaryl-4-oxobut-2-en-1-yl compounds: These compounds share a similar enone structure but with different substituents.

    Cyclopropyl ketones: Compounds like cyclopropylmethyl ketone have similar cyclopropyl groups but differ in their overall structure.

Uniqueness

(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various synthetic applications.

Properties

IUPAC Name

(Z)-1,3-dicyclopropylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(8-2-3-8)6-10(11)9-4-5-9/h6,8-9H,2-5H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHBGDROTQQDIO-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C1CC1)/C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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